molecular formula C23H18N2O4 B11120842 Ethyl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11120842
M. Wt: 386.4 g/mol
InChI Key: OQCDLXPHYWKYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core, a furan ring, and an ethyl benzoate moiety, making it a unique and versatile molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The furan ring can be introduced via a Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone containing the furan ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline or furan derivatives, and substituted amides or thiols.

Scientific Research Applications

ETHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and repair, ultimately causing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)QUINOLINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    ETHYL 2-(FURAN-2-YL)QUINOLINE-4-CARBOXYLATE: Similar structure but with an ester group instead of an amide.

    2-(FURAN-2-YL)QUINOLINE-4-AMINE: Similar structure but with an amine group instead of an amide.

Uniqueness

ETHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its combination of a quinoline core, furan ring, and ethyl benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C23H18N2O4/c1-2-28-23(27)16-9-4-6-11-19(16)25-22(26)17-14-20(21-12-7-13-29-21)24-18-10-5-3-8-15(17)18/h3-14H,2H2,1H3,(H,25,26)

InChI Key

OQCDLXPHYWKYBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.